3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10H,4-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBZJICHYTQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629773 | |
| Record name | 3-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219935-32-7 | |
| Record name | 3-[2-(Morpholin-4-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Morpholin 4 Yl Ethoxy Benzoic Acid
Established Synthetic Routes for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
The most common and well-established method for the synthesis of this compound is through a Williamson ether synthesis. This classical approach involves the reaction of a hydroxybenzoic acid precursor with a suitable morpholino-ethyl halide.
A typical synthetic sequence commences with the esterification of 3-hydroxybenzoic acid to protect the carboxylic acid functionality, commonly yielding ethyl 3-hydroxybenzoate. This intermediate is then subjected to alkylation with 4-(2-chloroethyl)morpholine (B1582488) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting ethyl 3-(2-Morpholin-4-YL-ethoxy)-benzoate is subsequently hydrolyzed, typically under basic or acidic conditions, to afford the final product, this compound. This method is analogous to the preparation of similar compounds like 4-(2-piperidinoethoxy) benzoic acid, where a haloalkyl amine is reacted with a hydroxybenzoate ester. google.com
The reaction can be summarized as follows:
Esterification: 3-hydroxybenzoic acid + Ethanol (B145695) --(H+)--> Ethyl 3-hydroxybenzoate
Etherification: Ethyl 3-hydroxybenzoate + 4-(2-Chloroethyl)morpholine --(K2CO3, DMF)--> Ethyl 3-(2-Morpholin-4-YL-ethoxy)-benzoate
Hydrolysis: Ethyl 3-(2-Morpholin-4-YL-ethoxy)-benzoate --(NaOH/H2O, then H+)--> this compound
Advanced Synthetic Strategies and Methodological Innovations for this compound
While the Williamson ether synthesis remains a staple, advancements in synthetic methodologies offer potential improvements in efficiency and yield. One such innovation is the application of phase-transfer catalysis (PTC). In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkylating agent. This can lead to milder reaction conditions, reduced reaction times, and potentially higher yields by minimizing side reactions.
Another advanced approach could involve microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of both the esterification and etherification steps, often leading to cleaner reactions and easier purification. This technique is increasingly being adopted for the rapid synthesis of compound libraries for drug discovery and would be applicable to the synthesis of this compound and its derivatives.
Synthesis of Key Precursors and Intermediate Compounds for this compound
The successful synthesis of the target compound relies on the efficient preparation of its key precursors.
Synthesis of Ethyl 3-hydroxybenzoate: This precursor is typically synthesized via Fischer esterification of 3-hydroxybenzoic acid. The reaction involves refluxing 3-hydroxybenzoic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using a large excess of ethanol or by removing water as it is formed.
Synthesis of 4-(2-Chloroethyl)morpholine: This key alkylating agent can be prepared from morpholine (B109124). A common method involves the reaction of morpholine with 1-bromo-2-chloroethane. In this reaction, the more reactive bromine atom is displaced by the morpholine nitrogen, leaving the less reactive chlorine atom intact for the subsequent etherification step. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrobromic acid formed. An alternative route involves the reaction of morpholine with thionyl chloride to form N-morpholinylsulfinyl chloride, which is then reacted with ethylene (B1197577) oxide, followed by treatment with a chloride source.
Design and Synthesis of Derivatives and Analogs Based on the this compound Scaffold
The this compound scaffold serves as a versatile platform for the design and synthesis of a variety of derivatives and analogs. These modifications are often aimed at exploring structure-activity relationships in medicinal chemistry. The general synthetic strategy for these derivatives mirrors that of the parent compound, with variations in the starting materials.
For instance, by starting with substituted 3-hydroxybenzoic acids, a range of analogs with different functionalities on the aromatic ring can be synthesized. The synthesis of bosutinib, a kinase inhibitor, utilizes a similar strategy starting from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This starting material is first esterified and then alkylated to introduce a side chain, demonstrating the adaptability of this synthetic approach. mdpi.com
Below is a table of representative analogs and the necessary precursors for their synthesis, illustrating the modularity of the synthetic approach.
| Derivative Name | Key Precursor (Aromatic) | Key Precursor (Side Chain) |
| 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzoic acid | 3-Methoxy-4-hydroxybenzoic acid | 4-(2-Chloroethyl)morpholine |
| 3-Chloro-5-methoxy-4-[2-(morpholin-4-yl)ethoxy]benzoic acid | 3-Chloro-5-methoxy-4-hydroxybenzoic acid | 4-(2-Chloroethyl)morpholine |
| 4-Methoxy-3-[2-(morpholin-4-yl)ethoxy]benzoic acid | 4-Methoxy-3-hydroxybenzoic acid | 4-(2-Chloroethyl)morpholine |
The synthesis of these derivatives generally follows the established route of esterification, Williamson ether synthesis, and subsequent hydrolysis. The specific reaction conditions may be optimized for each derivative to maximize yield and purity. The design of these analogs is often guided by computational studies to predict their biological activity. nih.gov
Molecular Mechanisms and Pre Clinical Biological Activity of 3 2 Morpholin 4 Yl Ethoxy Benzoic Acid
Target Identification and Elucidation: Focus on p38 Kinase Inhibition
No specific research was identified that investigates 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid as an inhibitor of p38 kinase. While many compounds are being explored as p38 MAPK inhibitors for treating inflammatory diseases and cancer, specific inhibitory data (such as IC50 values) for this compound are not published in the available scientific literature. nih.govresearchgate.net
Modulation of p38α and p38β Isoforms
Information regarding the specific modulatory effects of This compound on the p38α and p38β isoforms is not available. The selectivity of a compound for different p38 isoforms is a critical factor in its potential therapeutic application and side-effect profile. nih.govselleckchem.comresearchgate.net For example, some inhibitors are designed to be highly selective for p38α over p38β, while others may target both. nih.govselleckchem.com Without experimental data, the isoform-specific activity of This compound remains unknown.
Cellular and Subcellular Mechanisms of Action
There are no available studies that describe the cellular and subcellular mechanisms of action for This compound . Research in this area would typically investigate how the compound enters cells, where it localizes within the cell (e.g., cytoplasm, nucleus), and the specific cellular processes it affects.
Signaling Pathway Modulation by this compound: Involvement in Inflammatory Processes
The activation of p38 MAP kinases is a key step in signaling pathways that lead to inflammation. google.comnih.gov These pathways are often triggered by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.govmdpi.com While this is a well-established general mechanism, there is no specific information detailing how This compound might modulate these signaling cascades.
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1)
A primary consequence of p38 MAPK inhibition is the reduced production of pro-inflammatory cytokines, including TNF-α and IL-1. nih.govnih.gov These cytokines are major mediators of inflammation. nih.gov Numerous studies demonstrate that inhibitors of the p38 pathway can suppress the synthesis of these molecules in various cell types. nih.govnih.govdocumentsdelivered.com However, no studies were found that specifically measure the effect of This compound on TNF-α or IL-1 production.
Enzymatic Inhibition and Activation Profiles in Pre-clinical Models
A comprehensive enzymatic inhibition profile for This compound is not available. Such a profile would typically involve screening the compound against a panel of different kinases and other enzymes to determine its specificity and potential off-target effects. While other benzoic acid derivatives have been studied for their inhibitory effects on various enzymes, this specific compound has not been characterized in the available literature. researchgate.net
Receptor Binding and Ligand Interactions of this compound
There is no information on the receptor binding and ligand interactions of This compound . Understanding how a compound binds to its target protein at a molecular level is fundamental to drug design and optimization. This information is typically obtained through techniques such as X-ray crystallography or computational modeling, none of which have been published for this compound's interaction with p38 kinase or any other receptor.
Structure Activity Relationship Sar Studies of 3 2 Morpholin 4 Yl Ethoxy Benzoic Acid and Its Analogs
Influence of Benzoic Acid Substitutions on Biological Activity
The benzoic acid core is a common scaffold in medicinal chemistry, and its substitution pattern can significantly impact biological activity. researchgate.net The position and nature of substituents on the benzene (B151609) ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Research on various benzoic acid derivatives has demonstrated that the type and placement of substituents are critical for their inhibitory effects on enzymes. For instance, studies on a series of benzoic acid derivatives as α-amylase inhibitors revealed that the presence and position of hydroxyl groups on the benzene ring have a pronounced effect on inhibitory activity. Specifically, a hydroxyl group at the 2-position of the benzoic acid ring was found to have a strong positive influence on the inhibitory action. mdpi.com Conversely, methoxylation at certain positions, such as the 2-position, or hydroxylation at the 5-position, was shown to be detrimental to the activity. mdpi.com
In the context of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, the substitution is at the 3-position. The electronic nature of any additional substituents on the ring—whether they are electron-donating or electron-withdrawing—can modulate the acidity of the carboxylic acid group, which is often a key interaction point with biological targets. For example, electron-withdrawing groups generally increase the acidity of benzoic acid. researchgate.net The introduction of substituents at the ortho, meta, and para positions relative to the carboxylic acid can lead to varied biological responses due to a combination of electronic and steric effects. researchgate.net
A hypothetical SAR study on this compound could involve the introduction of various substituents at the 2, 4, 5, and 6 positions of the benzoic acid ring. The findings from such a study could be tabulated to summarize the effects of different substituents on a specific biological activity.
Table 1: Hypothetical Influence of Benzoic Acid Substitutions on Biological Activity
| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |
|---|---|---|---|
| 2 | Hydroxyl (-OH) | Potential Increase | May form additional hydrogen bonds with the target. |
| 4 | Methoxy (B1213986) (-OCH3) | Potential Decrease | Could introduce steric hindrance or unfavorable electronic changes. |
| 5 | Nitro (-NO2) | Variable | Electron-withdrawing nature may alter binding affinity. |
Role of the Ethoxy Linker in Molecular Recognition and Interactions
The ethoxy linker in this compound serves to connect the benzoic acid core with the morpholine (B109124) moiety. The length, flexibility, and chemical nature of this linker are critical for correctly positioning the terminal groups within the binding site of a biological target. The ether oxygen in the ethoxy linker can also participate in hydrogen bonding, further contributing to the binding affinity.
The length of the linker is a crucial determinant of biological activity. A linker that is too short may not allow the molecule to span the distance between key interaction points in a binding pocket, while an excessively long linker could introduce conformational flexibility that is entropically unfavorable for binding. The two-carbon length of the ethoxy linker in the parent compound may be optimal for its specific target.
Modifications to the linker, such as increasing or decreasing its length (e.g., to a propoxy or methoxy linker, respectively), or altering its rigidity (e.g., by introducing double bonds or incorporating it into a ring system), would be expected to have a significant impact on the molecule's biological activity. These changes would directly affect the spatial relationship between the benzoic acid and morpholine rings.
Impact of the Morpholine Moiety on Pharmacological Profiles and Target Selectivity
SAR studies on related compounds have shown that the morpholine ring is often essential for biological activity. For instance, in a study of 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C, it was found that replacing the morpholine ring with a tetrahydropyran (B127337) (THP) moiety led to a significant decrease or complete loss of inhibitory activity. nih.gov This suggests that the nitrogen atom of the morpholine ring is crucial for the compound's interaction with the enzyme. nih.gov
Furthermore, modifications to the morpholine ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., piperidine (B6355638), piperazine, or thiomorpholine), can have a profound impact on the pharmacological profile and target selectivity. jchemrev.com For example, replacing a morpholine with a piperidine ring would increase the basicity and lipophilicity of the molecule, which could alter its target engagement and pharmacokinetic properties.
Table 2: Impact of Morpholine Moiety Modifications on Pharmacological Properties
| Modification | Expected Effect on Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|
| Replacement with Piperidine | Increased basicity and lipophilicity | Altered target selectivity and potency |
| Replacement with Piperazine | Introduction of a second basic center | Potential for new interactions, altered solubility |
| Replacement with Thiomorpholine | Increased lipophilicity, altered hydrogen bonding | May affect binding affinity and metabolic stability |
Comparative SAR Analysis of this compound Derivatives
A comparative SAR analysis of derivatives of this compound would involve systematically modifying each of the three key structural components and evaluating the resulting changes in biological activity. By comparing the activities of a series of analogs, a comprehensive picture of the SAR can be developed.
For example, a series of compounds could be synthesized where:
The substitution on the benzoic acid ring is varied: This would elucidate the electronic and steric requirements for optimal activity at this part of the molecule.
The length of the alkoxy linker is altered: This would probe the optimal distance between the benzoic acid and morpholine moieties.
The morpholine ring is replaced with other heterocycles: This would reveal the importance of the specific features of the morpholine ring, such as its pKa and hydrogen bonding capacity.
By comparing the biological data from these series of compounds, one could deduce which structural features are most critical for the desired pharmacological effect.
Table 3: Hypothetical Comparative SAR of this compound Analogs
| Analog | Modification | Predicted Relative Activity | Rationale for Predicted Change |
|---|---|---|---|
| Parent Compound | This compound | 1 | Baseline activity |
| Analog 1 | 2-Hydroxy-3-(2-morpholin-4-YL-ethoxy)-benzoic acid | > 1 | Potential for additional hydrogen bonding from the 2-hydroxy group. |
| Analog 2 | 3-(3-Morpholin-4-YL-propoxy)-benzoic acid | < 1 | Non-optimal linker length may disrupt binding. |
| Analog 3 | 3-(2-Piperidin-1-YL-ethoxy)-benzoic acid | Variable | Altered basicity and lipophilicity could change target engagement. |
| Analog 4 | 4-(2-Morpholin-4-YL-ethoxy)-benzoic acid | Variable | Change in substitution pattern on the benzoic acid ring will alter the geometry of target interaction. |
Computational and In Silico Approaches to SAR Elucidation
Computational and in silico methods are powerful tools for elucidating the SAR of drug candidates and for designing new analogs with improved properties. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how a molecule interacts with its biological target at an atomic level.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. mdpi.com By visualizing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information can then be used to guide the design of new analogs with enhanced interactions.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a QSAR model for a set of this compound analogs, it would be possible to predict the activities of yet-to-be-synthesized compounds and to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that govern the activity.
ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov By predicting these properties early in the drug discovery process, it is possible to prioritize compounds with favorable drug-like characteristics and to identify potential liabilities that may need to be addressed through chemical modification.
These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold.
Computational Chemistry and Molecular Modeling of 3 2 Morpholin 4 Yl Ethoxy Benzoic Acid
Molecular Docking Studies with Identified Biological Targets (e.g., p38 Kinase)
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, docking studies can elucidate its potential binding modes within the active sites of biological targets. One such significant target is the p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory diseases and cancer. nih.govbiointerfaceresearch.com
Docking simulations of this compound into the ATP-binding pocket of p38α MAPK can reveal key intermolecular interactions. These interactions often include hydrogen bonds with backbone atoms of residues like Met109 and Gly110, and with the side chain of Lys53. nih.gov The morpholine (B109124) and benzoic acid moieties of the compound are capable of forming these crucial hydrogen bonds. cymitquimica.com The ethoxy linker provides the necessary flexibility for the molecule to adopt a favorable conformation within the binding site. The binding affinity, often expressed as a docking score or binding free energy, can be calculated to quantify the stability of the ligand-protein complex. A lower binding free energy suggests a more stable interaction. nih.gov
| Functional Group of Ligand | Potential Interacting Residue in p38α MAPK | Type of Interaction |
|---|---|---|
| Carboxylic Acid | Lys53 | Hydrogen Bond, Ionic Interaction |
| Morpholine Oxygen | Met109 (Backbone NH) | Hydrogen Bond |
| Benzoic Acid Ring | Val38, Ala51, Leu75, Ile84, Leu108, Leu167 | Hydrophobic Interactions |
| Ethoxy Linker | Gly110 (Backbone NH) | Hydrogen Bond |
Molecular Dynamics Simulations of this compound – Target Complexes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the interaction between this compound and its biological target over time. nih.govresearchgate.net MD simulations can assess the stability of the docked pose and provide a more accurate estimation of the binding free energy.
An MD simulation of the this compound-p38α MAPK complex, placed in a simulated physiological environment, would track the movements of every atom in the system. nih.gov Analysis of the simulation trajectory can reveal the stability of key hydrogen bonds and hydrophobic contacts identified in docking studies. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation period. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of both the ligand and the protein upon binding. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govbrieflands.com For analogs of this compound, a QSAR study can identify the key molecular features that contribute to their activity, for instance, as p38 MAPK inhibitors.
To build a QSAR model, a dataset of analogs with their corresponding biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to develop an equation that relates the descriptors to the activity. brieflands.com
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional map of the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.comnih.gov This information is invaluable for designing new, more potent analogs of this compound. researchgate.net
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |
| Topological (2D) | Topological Polar Surface Area (TPSA) | Polarity and potential for hydrogen bonding |
| Geometrical (3D) | Molecular Volume | Three-dimensional space occupied by the molecule |
| Electronic | Dipole Moment | Overall polarity of the molecule |
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. rsc.org This is crucial because the bioactive conformation, the one that binds to the biological target, is often one of the low-energy conformers.
Computational methods can systematically rotate the rotatable bonds of the molecule, such as those in the ethoxy linker, and calculate the potential energy for each conformation. rsc.org The results can be visualized as a potential energy surface or energy landscape, where the valleys represent stable conformations. uky.edu The global minimum on this landscape corresponds to the most stable conformation. The morpholine ring itself typically exists in a stable chair conformation. nih.gov Understanding the conformational preferences of this compound is essential for interpreting docking results and for designing analogs with constrained conformations that may have improved activity.
Theoretical Prediction of Pharmacokinetic Parameters (excluding clinical aspects)
Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate in the early stages of drug discovery. github.comnih.gov For this compound, these in silico predictions can provide an initial assessment of its drug-likeness without the need for extensive experimental work.
Various software and web-based tools can calculate key physicochemical properties that influence pharmacokinetics. frontiersin.org For example, the octanol-water partition coefficient (logP) is a measure of lipophilicity, which affects absorption and distribution. The topological polar surface area (TPSA) is related to a molecule's ability to permeate cell membranes. nih.gov Other parameters that can be predicted include aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models can integrate these predicted parameters to simulate the concentration-time profile of the compound in different organs. nih.gov
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 251.28 g/mol cymitquimica.comcymitquimica.com | Influences diffusion and absorption |
| logP (Lipophilicity) | ~1.1 chemscene.com | Affects solubility, absorption, and distribution |
| Topological Polar Surface Area (TPSA) | 59 Ų chemscene.com | Predicts membrane permeability |
| Hydrogen Bond Donors | 1 chemscene.com | Influences solubility and binding |
| Hydrogen Bond Acceptors | 4 chemscene.com | Influences solubility and binding |
| Aqueous Solubility | Predicted to be soluble | Crucial for absorption |
Analytical Research Methodologies for 3 2 Morpholin 4 Yl Ethoxy Benzoic Acid
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are fundamental in elucidating the molecular structure of "3-(2-Morpholin-4-YL-ethoxy)-benzoic acid".
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For "this compound" (C₁₃H₁₇NO₄), the expected molecular weight is approximately 251.28 g/mol . chemscene.com Electron ionization mass spectrometry (EI-MS) of similar benzoic acid esters shows characteristic fragmentation patterns that can help in identifying the core structure. nist.govgovinfo.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. mdpi.com
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of a benzoic acid derivative typically shows a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm⁻¹. docbrown.inforesearchgate.net A strong C=O stretching band for the carboxylic acid would be observed around 1700 cm⁻¹. mdpi.comdocbrown.info Additionally, C-O stretching vibrations from the ether linkage and the morpholine (B109124) ring, as well as C-H stretching from the aromatic and aliphatic parts of the molecule, would be present. nist.govchemicalbook.com The fingerprint region of the spectrum is unique to the molecule and can be used for its identification. docbrown.info
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Feature | Approximate Region/Value |
| ¹H NMR | Aromatic protons | δ 7.0-8.0 ppm |
| Ethoxy protons (-OCH₂CH₂-) | δ 3.5-4.5 ppm | |
| Morpholine protons | δ 2.5-4.0 ppm | |
| Carboxylic acid proton | δ 10-13 ppm | |
| ¹³C NMR | Carboxylic carbon (C=O) | δ 165-175 ppm |
| Aromatic carbons | δ 110-160 ppm | |
| Ethoxy carbons (-OCH₂CH₂-) | δ 60-70 ppm | |
| Morpholine carbons | δ 45-70 ppm | |
| Mass Spec (MS) | Molecular Ion Peak [M]⁺ | m/z ≈ 251 |
| IR Spectroscopy | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (Carboxylic acid) | ~1700 cm⁻¹ | |
| C-O stretch (Ether) | 1050-1250 cm⁻¹ |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of benzoic acid derivatives. nih.govnih.gov Reversed-phase HPLC, using a C18 column, is commonly employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. zodiaclifesciences.com The composition of the mobile phase can be optimized to achieve efficient separation from impurities. nih.gov Detection is often performed using a UV detector, as the benzoic acid moiety has a strong UV absorbance. zodiaclifesciences.com
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of reactions and for preliminary purity checks. mdpi.comnih.gov By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the retention factor (Rf) value can be determined, providing an indication of its polarity and purity relative to starting materials and byproducts. mdpi.com
Purity assessment is crucial and is typically quantified using HPLC. By analyzing the area of the main peak relative to the total area of all peaks in the chromatogram, the percentage purity can be accurately determined.
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water with buffer | UV-Vis Spectroscopy | Purity assessment, quantification |
| TLC | Silica Gel | Ethyl Acetate/Hexane mixture | UV light, Staining reagents | Reaction monitoring, qualitative purity |
X-ray Crystallography and Solid-State Analysis of this compound
X-ray Crystallography provides the definitive three-dimensional structure of a compound in its crystalline solid state. For "this compound", this technique would determine the precise bond lengths, bond angles, and the conformation of the molecule. researchgate.netresearchgate.net It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid and morpholine groups. researchgate.net Analysis of related benzoic acid derivatives by X-ray crystallography has shown that the carboxylic acid groups often form hydrogen-bonded dimers. researchgate.net
Solid-state analysis is crucial for understanding the physical properties of the compound, such as its melting point and stability. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and to study phase transitions.
Advanced Analytical Techniques for Pre-clinical Metabolite Identification
Identifying the metabolites of "this compound" is a critical aspect of pre-clinical research to understand its fate in a biological system. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is the cornerstone for metabolite identification. nih.gov This technique combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. After administration of the compound to a pre-clinical model, biological samples (e.g., plasma, urine) are analyzed. The LC-MS system can detect the parent compound and its potential metabolites. The mass spectrometer provides the molecular weights of these metabolites, and MS/MS fragmentation patterns help in elucidating their structures. nih.gov Common metabolic pathways for a molecule like this could include hydroxylation of the aromatic ring, N-oxidation or dealkylation of the morpholine ring, or conjugation reactions (e.g., glucuronidation) of the carboxylic acid group.
Metabolomics approaches can provide a broader view of the biochemical changes induced by the compound. uni-konstanz.de By comparing the metabolic profiles of treated and control groups, it is possible to identify biomarkers of effect and to gain insights into the compound's mechanism of action. uni-konstanz.de
Future Directions and Emerging Research Avenues for 3 2 Morpholin 4 Yl Ethoxy Benzoic Acid
Exploration of Novel Therapeutic Applications based on Pre-clinical Findings
The role of p38 MAPK in mediating inflammatory responses is well-documented, making it a significant target for a variety of diseases. nih.govmdpi.com Preclinical evidence for a range of p38 MAPK inhibitors provides a strong foundation for exploring new therapeutic uses for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid.
The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. mdpi.comnih.gov This involvement suggests potential applications in a host of inflammatory conditions. Numerous p38 MAPK inhibitors have been investigated in preclinical models and clinical trials for diseases like rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and pain. nih.govpagepressjournals.org
Beyond general inflammation, there is a growing interest in the role of p38 MAPK in neurodegenerative diseases, particularly Alzheimer's disease. nih.govmdpi.com Preclinical studies have shown that p38 MAPK is involved in the phosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's. nih.govmdpi.com Furthermore, p38 MAPK activation is observed in the brains of Alzheimer's patients, suggesting that its inhibition could be a viable therapeutic strategy. nih.govalzdiscovery.org Inhibitors of p38α MAPK have demonstrated neuroprotective and anti-inflammatory effects in preclinical models. alzdiscovery.org
In oncology, the p38 MAPK pathway has a complex, context-dependent role, acting as either a tumor suppressor or promoter. doi.org Its inhibition has been explored as a therapeutic strategy in various cancers, often in combination with other treatments. pagepressjournals.orgdoi.org For instance, pexmetinib, a dual inhibitor of Tie-2 and p38 MAPK, has shown preclinical efficacy in models of myelodysplastic syndromes and acute myeloid leukemia. researchgate.net This highlights the potential for this compound to be investigated in specific cancer types where the p38 pathway is a known driver of disease.
Table 1: Potential Therapeutic Areas for p38 MAPK Inhibitors Based on Preclinical Evidence
| Therapeutic Area | Rationale for Targeting p38 MAPK | Preclinical Findings |
| Inflammatory Diseases | p38 MAPK mediates the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). mdpi.comnih.gov | Efficacy in models of rheumatoid arthritis, COPD, and inflammatory pain. nih.govpagepressjournals.org |
| Neurodegenerative Diseases | p38 MAPK is implicated in tau protein phosphorylation and neuroinflammation. nih.govmdpi.com | Neuroprotective effects and improved cognitive function in animal models of Alzheimer's disease. alzdiscovery.org |
| Oncology | The p38 MAPK pathway is involved in cancer-related processes like inflammation-mediated tumor progression and therapy resistance. doi.org | Inhibition has shown efficacy in preclinical models of certain leukemias and other cancers. researchgate.net |
Identification and Validation of New Biological Targets beyond p38 Kinase
While this compound is characterized as a p38 kinase inhibitor, it is crucial to investigate its full biological activity profile. Small molecule kinase inhibitors often exhibit polypharmacology, meaning they can interact with multiple targets. carnabio.comsigmaaldrich.cn This "off-target" activity is not always a negative attribute and can lead to the discovery of new therapeutic applications through drug repositioning. carnabio.com
The process of identifying these additional targets can be approached through several methods. A common starting point is to screen the compound against a large panel of kinases. sigmaaldrich.cn These kinase profiling panels can reveal unexpected inhibitory activity against other kinases, which may be therapeutically relevant. sigmaaldrich.cnresearchgate.net For example, crizotinib (B193316) was initially developed as a c-MET inhibitor but was later found to be a potent inhibitor of ALK and RON kinases, leading to its successful application in ALK-positive non-small-cell lung cancer. carnabio.com
Beyond kinase panels, chemical proteomics offers an unbiased approach to identify protein targets in a more physiological context. acs.org This technique can uncover interactions with proteins that were not predicted, providing a broader understanding of the compound's mechanism of action.
Once a potential new target is identified, a rigorous validation process is necessary. nih.govnih.gov This involves using a combination of chemical and genetic approaches to confirm that the observed biological effect is indeed due to the modulation of the new target. nih.gov Genetic methods like CRISPR-Cas9 gene editing can be used to knock down or knock out the target gene, and the resulting phenotype can be compared to the effects of the compound. nih.govrsc.org If a small molecule inhibitor for the new target already exists, its effects can also be compared. nih.gov This multi-pronged validation approach provides strong evidence for the new target's role in the compound's activity. nih.gov
Integration of this compound into Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool in drug discovery for generating large libraries of diverse compounds for high-throughput screening. nih.gov The structural motifs within this compound, namely the morpholine (B109124) and benzoic acid components, are considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netlifechemicals.com This means they are frequently found in biologically active compounds and can serve as excellent starting points for creating new chemical libraries.
The morpholine ring is a versatile heterocycle that can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. lifechemicals.comacs.org It is present in numerous approved drugs with a wide range of biological activities. lifechemicals.comresearchgate.netresearchgate.net The benzoic acid scaffold is also a common feature in many medicinal compounds and provides a key anchoring point for interactions with biological targets. researchgate.netnih.govtandfonline.comresearchgate.net
By using this compound as a template, new combinatorial libraries can be designed and synthesized. Modifications can be systematically introduced at various points on the molecule, such as the benzoic acid ring or the morpholine moiety, to explore the structure-activity relationship (SAR). nih.govtandfonline.com Computer-aided drug design (CADD) can be employed to guide the design of these libraries, helping to prioritize compounds with a higher likelihood of interacting with desired targets. researchgate.netpreprints.org These newly created libraries can then be screened against a wide array of biological targets, potentially uncovering novel activities beyond p38 kinase inhibition.
Table 2: Key Scaffolds of this compound for Combinatorial Library Design
| Scaffold | Importance in Medicinal Chemistry | Potential for Modification |
| Morpholine | Improves physicochemical properties (e.g., solubility, pKa). Present in many approved drugs. lifechemicals.comacs.org | The ring can be substituted to alter steric and electronic properties. |
| Benzoic Acid | Acts as a versatile building block and can form key interactions with target proteins. researchgate.netnih.gov | The aromatic ring can be functionalized with various substituents to explore SAR. tandfonline.comresearchgate.net |
Theoretical Design and Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of a small molecule inhibitor is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Many small molecule drugs, including kinase inhibitors, can suffer from poor water solubility, non-specific distribution, and rapid clearance, which can limit their clinical utility. nih.gov Advanced drug delivery systems, particularly nanocarriers, offer a promising solution to these challenges. nih.govnih.govresearchgate.net
Theoretical design and computational modeling play a crucial role in the development of these delivery systems. nih.govmdpi.com For a molecule like this compound, various nanocarrier platforms could be explored:
Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and circulation time. nih.gov
Polymeric Nanoparticles: These can be engineered from biodegradable polymers to provide controlled and sustained release of the encapsulated drug. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers offer high drug loading capacity and are suitable for oral and parenteral administration. nih.gov
A key advantage of nanoparticle-based delivery is the potential for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size (typically 10-100 nm) to accumulate preferentially at the tumor site. nih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting to specific cells or tissues, further enhancing efficacy and reducing off-target side effects. nih.govresearchgate.net
Computational methods can be used to simulate the interaction between the drug and the carrier material, predict drug loading and release kinetics, and optimize the physicochemical properties of the nanoparticles for improved stability and biocompatibility. nih.govmdpi.com The integration of this compound into such advanced delivery systems represents a significant area for future research to maximize its therapeutic potential. frontiersin.orgacs.org
Q & A
Q. What are the standard synthetic routes for 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid, and how can purity be optimized?
Methodology :
- Synthesis : The compound is synthesized via etherification of methyl 4-hydroxybenzoate with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by hydrolysis of the methyl ester using aqueous NaOH or HCl .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH) .
Q. What analytical techniques are critical for characterizing this compound?
Methodology :
- Structural Confirmation : Use - and -NMR in DMSO-d₆ to identify key signals: morpholine protons (δ 2.4–3.7 ppm), ethoxy linker (δ 4.1–4.3 ppm), and aromatic protons (δ 6.8–7.9 ppm) .
- Purity Assessment : Employ LC-MS (ESI+) to detect impurities; validate with melting point analysis (expected range: 180–185°C) .
Q. What safety protocols are essential when handling this compound?
Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry place under inert gas (N₂/Ar). Refer to SDS guidelines for spill management (neutralize with NaHCO₃) and disposal (incineration) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodology :
Q. How does the morpholinoethoxy group influence reactivity in derivatization reactions?
Methodology :
Q. What strategies mitigate contradictions in biological activity data across studies?
Methodology :
Q. How can computational modeling predict the compound’s pharmacokinetic profile?
Methodology :
Q. What are the best practices for troubleshooting low yields in scaled-up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
